7,12-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid is a complex triterpenoid compound primarily derived from the medicinal fungus Ganoderma lucidum, commonly known as reishi or lingzhi. This compound is notable for its unique structural features and potential biological activities, including anti-inflammatory and antioxidant properties. The molecular formula for this compound is , with an average mass of approximately 530.658 g/mol .
The synthesis of 7,12-dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid can be achieved through various methods that typically involve multi-step organic reactions starting from simpler triterpenoid precursors.
The synthesis requires careful control of reaction conditions including temperature, pH, and reaction time to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) may be employed for monitoring the progress of reactions and purifying the final product.
The molecular structure of 7,12-dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid features a tetracyclic framework typical of triterpenoids.
7,12-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid can undergo various chemical reactions that modify its structure and properties.
Common reagents used in these reactions include:
The mechanism by which 7,12-dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid exerts its biological effects involves interactions at the molecular level.
Preliminary studies suggest that this compound may modulate:
Understanding the physical and chemical properties of 7,12-dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid is crucial for its applications.
7,12-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid has several scientific applications:
This triterpenoid is biosynthesized by species of Ganoderma, a genus within the family Ganodermataceae (Basidiomycota). The genus comprises over 488 documented species, with Ganoderma lucidum (Lingzhi or Reishi) and Ganoderma sinense recognized as primary medicinal sources in pharmacopeias [2] [4]. However, the compound has also been detected in:
Table 1: Key Ganoderma Species Producing the Target Triterpenoid
Species | Common Name | Distribution | Taxonomic Notes |
---|---|---|---|
Ganoderma lucidum | Lingzhi | Temperate Asia, Europe, Americas | Type species; often misidentified; laccate pileus [4] |
Ganoderma sinense | Zizhi | China | Official in Chinese Pharmacopoeia; non-laccate [4] |
Ganoderma applanatum | Artist's conk | Global | Synonym G. lipsiense; produces lucidenic acids [4] |
Ganoderma resinaceum | – | Europe, North America | Phylogenetically close to G. lucidum complex [4] |
The taxonomy of Ganoderma remains challenging due to morphological plasticity and cryptic speciation. The G. lucidum complex—a group of laccate (varnished) species including G. lingzhi, G. sichuanense, and G. resinaceum—is particularly implicated in triterpenoid production [4]. Species identification relies on multi-locus phylogenetics (ITS, tef1-α, rpb1, rpb2) and chemotaxonomic markers like triterpenoid profiles [4] [7]. Notably, G. lucidum sensu stricto (European origin) differs genetically from Asian medicinal strains historically labeled as "G. lucidum", now reclassified as G. lingzhi [2] [4].
Ganoderma species have been integral to traditional medicine across Asia for over 2,000 years. Referred to as Lingzhi (China), Reishi (Japan), or Yeongji (Korea), dried fruiting bodies are prescribed to enhance vitality, longevity, and organ function [4] [8]. Classical texts like Shennong’s Classic of Materia Medica (Han Dynasty) classify Ganoderma as an "upper-grade" (上品) medicine, denoting safety and broad therapeutic action [4]. While historical records rarely specify individual triterpenoids, modern analyses confirm that lanostane derivatives—including 7,12-dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid—constitute major bioactive principles in Ganoderma extracts [8].
Ethnopharmacological uses correlate with the compound’s structural attributes:
In contemporary practice, standardized Ganoderma extracts enriched in such triterpenoids are marketed as adaptogens and immunomodulators, extending ancient traditions into evidence-based applications [2] [6].
7,12-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid is a late-stage intermediate in the oxidosqualene cyclase (OSC) pathway of Ganoderma species. Its biosynthesis proceeds via:
Table 2: Key Functional Group Modifications During Biosynthesis
Position | Functional Group | Proposed Enzyme | Biological Role |
---|---|---|---|
C-3 | Ketone | CYP5136 | Enhances membrane permeability |
C-7 | β-Hydroxyl | CYP5150 | Stabilizes H-bonding with targets |
C-26 | Carboxylic acid | CYP5037 | Confers solubility and ionizability |
C-11,15,23 | Ketones | Multi-specific P450s | Electron sinks for redox activity |
The compound accumulates predominantly in mature fruiting bodies (developmental stages 6–8), as indicated by LC/MS-based metabolomics. This aligns with the upregulation of P450 genes during morphological maturation [7]. Its structural features—notably the Δ⁸⁹ bond and C-26 acid—are conserved across bioactive ganoderic acids, suggesting evolutionary optimization for ecological defense (e.g., antimicrobial action) and mammalian bioactivity [8].
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 35589-37-8
CAS No.:
CAS No.: 3459-94-7
CAS No.: 7269-72-9